molecular formula C19H17Cl2N3O2S B12769540 Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride CAS No. 128433-35-2

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride

Cat. No.: B12769540
CAS No.: 128433-35-2
M. Wt: 422.3 g/mol
InChI Key: NMUGHZWPKUURKX-UHFFFAOYSA-N
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Description

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, an imidazolylthio group, and a methyl group. It is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride involves multiple steps:

    Formation of the Benzoyl Chloride Intermediate: The initial step involves the reaction of benzoyl chloride with a suitable chlorophenyl derivative under controlled conditions.

    Introduction of the Imidazolylthio Group:

    Methylation: The final step involves the methylation of the acetamide nitrogen to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control the reaction conditions and improve efficiency.

    Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazolylthio group.

    Reduction: Reduction reactions may target the benzoyl group or the imidazolylthio group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-
  • Acetamide, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-

Uniqueness

The uniqueness of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

128433-35-2

Molecular Formula

C19H17Cl2N3O2S

Molecular Weight

422.3 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylsulfanyl)-N-methylacetamide;hydrochloride

InChI

InChI=1S/C19H16ClN3O2S.ClH/c1-23(17(24)12-26-19-21-9-10-22-19)16-8-7-14(20)11-15(16)18(25)13-5-3-2-4-6-13;/h2-11H,12H2,1H3,(H,21,22);1H

InChI Key

NMUGHZWPKUURKX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CSC3=NC=CN3.Cl

Origin of Product

United States

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